molecular formula C16H14F4O3 B13025387 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one CAS No. 1313885-94-7

1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one

Cat. No.: B13025387
CAS No.: 1313885-94-7
M. Wt: 330.27 g/mol
InChI Key: FBLAGBKISZSIDA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one involves several steps. One common synthetic route includes the reaction of 6,7-difluoromethoxy naphthalene with a suitable methylpropanone derivative under specific reaction conditions . The reaction typically requires the use of catalysts and controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications .

Chemical Reactions Analysis

1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . By inhibiting these enzymes, the compound can modulate various biochemical pathways and exert its effects on cellular processes.

Comparison with Similar Compounds

1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with particular molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1313885-94-7

Molecular Formula

C16H14F4O3

Molecular Weight

330.27 g/mol

IUPAC Name

1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one

InChI

InChI=1S/C16H14F4O3/c1-8(2)14(21)10-4-3-9-6-12(22-15(17)18)13(23-16(19)20)7-11(9)5-10/h3-8,15-16H,1-2H3

InChI Key

FBLAGBKISZSIDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F

Origin of Product

United States

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